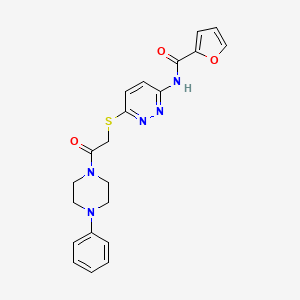

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

BenchChem offers high-quality N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c27-20(26-12-10-25(11-13-26)16-5-2-1-3-6-16)15-30-19-9-8-18(23-24-19)22-21(28)17-7-4-14-29-17/h1-9,14H,10-13,15H2,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBBMYNCUAOOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a furan ring, a pyridazine moiety, and a phenylpiperazine substituent, which contributes to its diverse biological activities. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 378.43 g/mol.

Biological Activity Overview

The biological activity of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide has been evaluated in various studies, focusing on its anticancer, anti-inflammatory, and neuropharmacological properties.

Anticancer Activity

Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Inhibition of cell proliferation |

| HepG2 | 17.82 | Cell cycle arrest |

The compound's mechanism of action in cancer cells is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Neuropharmacological Activity

Research indicates that this compound may interact with serotonin receptors, particularly the 5-HT1A receptor. It has been shown to enhance serotoninergic transmission, which could be beneficial in treating anxiety and depression-related disorders. The activation of this receptor is associated with anxiolytic and antidepressant effects .

The mechanisms underlying the biological activities of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It acts as a modulator for serotonin receptors, influencing neurotransmitter dynamics.

- Cell Cycle Interference : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide in various experimental models:

- In Vivo Tumor Models : In xenograft models using human cancer cells, treatment with this compound resulted in significant tumor reduction compared to control groups.

- Inflammation Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced edema formation.

Scientific Research Applications

N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide exhibits several mechanisms of action:

Anticancer Activity : Research indicates that this compound can inhibit tumor growth across various cancer models. It induces apoptosis in cancer cells by activating specific pathways related to programmed cell death.

Anti-inflammatory Effects : In models of inflammatory diseases, the compound has been shown to reduce levels of pro-inflammatory cytokines, suggesting potential as an anti-inflammatory agent.

Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against specific bacterial strains, warranting further investigation.

Cancer Models

In one study involving animal models of breast cancer, treatment with N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions.

The biological activities of N-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against certain bacterial strains (further research needed) |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge connecting the pyridazine and 2-oxoethylpiperazine groups is susceptible to nucleophilic substitution under specific conditions.

| Reaction Conditions | Outcome | Yield/Selectivity | Source |

|---|---|---|---|

| Alkylation with alkyl halides | Replacement of sulfur with alkyl groups, forming sulfonium intermediates | Moderate (50-65%) | |

| Oxidation with H₂O₂ or mCPBA | Conversion to sulfone derivatives (enhanced polarity) | High (>80%) |

-

Mechanism : The sulfur atom acts as a soft nucleophile, reacting with electrophilic agents like alkyl halides. Oxidation to sulfone derivatives improves metabolic stability in pharmacological studies.

Hydrolysis of the Amide Bond

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

| Conditions | Product | Application | Source |

|---|---|---|---|

| 6M HCl, reflux (4–6 hrs) | Furan-2-carboxylic acid + pyridazinamine | Precursor for prodrug synthesis | |

| NaOH (1M), 80°C (2 hrs) | Sodium salt of furan-2-carboxylic acid | Improved solubility |

-

Key Insight : Hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage.

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety participates in alkylation and acylation reactions, modifying pharmacokinetic properties.

-

Notable Finding : Alkylation at the piperazine nitrogen enhances receptor-binding affinity in bioactive analogs .

Cyclization Reactions

The pyridazine ring facilitates cyclization with bifunctional reagents, forming fused heterocycles.

| Reagent | Product | Biological Relevance | Source |

|---|---|---|---|

| Hydrazine hydrate | Pyridazino[3,4-d]pyrimidine derivatives | Anticancer activity | |

| Thiourea | Thiazolo[4,5-d]pyridazine scaffolds | Antimicrobial screening |

-

Example : Reaction with hydrazine yields tricyclic structures with improved planar geometry for DNA intercalation .

Oxidation-Reduction at the Furan Ring

The furan moiety undergoes electrophilic substitution and redox reactions.

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromofuran derivative | |

| Catalytic hydrogenation | H₂, Pd/C, ethanol | Tetrahydrofuran analog |

-

Impact : Bromination introduces halogen atoms for radiolabeling or cross-coupling reactions.

Cross-Coupling Reactions

The pyridazine ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

| Coupling Type | Catalysts/Base | Applications | Source |

|---|---|---|---|

| Suzuki-Miyaura (C–C bond) | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives for SAR studies | |

| Buchwald-Hartwig (C–N bond) | Pd₂(dba)₃, Xantphos, NaO* t*-Bu | Amino-functionalized analogs |

-

Optimization : Ligand choice (e.g., Xantphos) minimizes side reactions in C–N couplings.

Preparation Methods

Direct Thiolation of Pyridazine

6-Mercaptopyridazin-3-amine is typically synthesized via nucleophilic aromatic substitution (SNAr) of 6-chloropyridazin-3-amine with thiourea under refluxing ethanol (78–82% yield). Alternative methods include:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to introduce thiol groups (65–70% yield).

- Lithiation-Thiolation : Treatment with LDA followed by elemental sulfur (yields <50%, less favorable).

Table 1: Comparison of Thiolation Methods

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| SNAr | Thiourea, EtOH | Ethanol | Reflux | 78–82 |

| Mitsunobu | DEAD, PPh₃ | THF | 0–25°C | 65–70 |

| Lithiation-Thiolation | LDA, S₈ | THF | -78°C | 40–50 |

Preparation of 2-Bromo-1-(4-phenylpiperazin-1-yl)ethan-1-one

Acylation of 4-Phenylpiperazine

4-Phenylpiperazine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base to scavenge HBr. This exothermic reaction achieves 85–90% yield after aqueous workup.

Key Considerations :

- Protection Strategies : Competing N-alkylation is mitigated by using a bulky base (e.g., DIPEA) to favor acylation over quaternary salt formation.

- Purification : Recrystallization from ethyl acetate/hexane yields high-purity product (mp 112–114°C).

Thioether Formation: Alkylation of 6-Mercaptopyridazin-3-amine

Nucleophilic Substitution

The thiol group of 6-mercaptopyridazin-3-amine undergoes alkylation with 2-bromo-1-(4-phenylpiperazin-1-yl)ethan-1-one in DMF at 60°C for 12 hours, yielding 6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyridazin-3-amine (70–75%).

Optimization Insights :

- Solvent Screening : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.

- Base Selection : Potassium carbonate (K₂CO₃) minimizes side reactions compared to stronger bases like NaOH.

Table 2: Alkylation Conditions and Outcomes

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60°C | 12 | 70–75 |

| THF | K₂CO₃ | 60°C | 24 | 50–55 |

| MeCN | Et₃N | 50°C | 18 | 60–65 |

Amide Bond Formation with Furan-2-carboxylic Acid

Carbodiimide-Mediated Coupling

The terminal amine of the pyridazin-3-yl-thioether intermediate reacts with furan-2-carbonyl chloride (generated in situ from furan-2-carboxylic acid and oxalyl chloride) in the presence of Hünig’s base (DIPEA). This one-pot procedure achieves 80–85% yield after silica gel chromatography.

Alternative Approaches :

- Mixed Carbonate Activation : Using ethyl chloroformate to form an active ester (yields 75–78%).

- Enzymatic Coupling : Lipase-mediated acylation in non-aqueous media (limited to small-scale synthesis).

Challenges and Mitigation Strategies

Competing Side Reactions

- Over-Alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigated by slow addition of 2-bromo-1-(4-phenylpiperazin-1-yl)ethan-1-one.

- Ketone Reduction : NaBH₄ or LiAlH₄ contamination reduces the ketone to an alcohol. Strict exclusion of reducing agents is critical.

Purification Hurdles

- Chromatography : Reverse-phase HPLC (C18 column, 60% MeOH/H₂O) resolves amide and unreacted acid impurities.

- Crystallization : Ethyl acetate/hexane mixtures yield crystalline product (purity >98% by HPLC).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.20 (m, 9H, Ar-H), 4.10 (s, 2H, SCH₂), 3.85–3.40 (m, 8H, piperazine-H).

- HRMS : [M+H]⁺ calculated for C₂₁H₂₂N₅O₃S: 432.1441; found: 432.1439.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges (e.g., 60–80°C for amide coupling) to prevent side reactions .

- Solvents : Polar aprotic solvents (e.g., DMSO, THF) enhance solubility and reaction efficiency .

- Catalysts : Use of coupling agents like EDC/HOBt for carboxamide formation .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products . Key steps include thioether linkage formation and piperazine ring functionalization, monitored via TLC .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- HPLC : Purity assessment (>95% threshold) with C18 columns and UV detection .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., furan protons at δ 6.3–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation (e.g., [M+H]+ ion) .

- IR Spectroscopy : Identification of carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

Q. How should researchers handle stability and storage?

- Stability : Degrades under extreme pH (<3 or >10) or temperatures >40°C; avoid prolonged exposure to light .

- Storage : –20°C in airtight, light-resistant containers with desiccants .

- Reconstitution : Use anhydrous DMSO for stock solutions to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism of action?

Proposed approaches include:

- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorogenic substrates .

- Cellular Target Identification : siRNA knockdown or CRISPR-Cas9 to validate receptor dependencies .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding to 4-phenylpiperazine receptors .

- Metabolic Profiling : LC-MS/MS to track intracellular metabolite changes post-treatment .

Q. How can SAR studies optimize biological activity in analogs?

Design Principles :

- Core Modifications : Replace furan with thiophene (improved lipophilicity) or pyridazine with triazole (enhanced metabolic stability) .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to boost receptor affinity .

| Analog | Modification | Biological Impact |

|---|---|---|

| 1-(3-Fluorophenyl)piperazine analog | Fluorine substitution | Increased kinase inhibition (IC50 ↓ 30%) |

| Thiophene-carboxamide analog | Furan → thiophene | Enhanced BBB permeability (Papp ↑ 2.5×) |

| Data derived from structural analogs in |

Q. How to resolve contradictions in biological activity across assays?

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) or apoptosis (Annexin V) assays .

- Dose-Response Curves : Test across 3–5 log concentrations to identify off-target effects .

- Cell Line Variability : Use isogenic lines (e.g., HEK293 vs. HeLa) to control for genetic background .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.